Loreclezole hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes: The synthetic routes for loreclezole hydrochloride are not widely documented. it is typically synthesized through chemical reactions involving triazole precursors.
Chemical Reactions Analysis
Reactions: Loreclezole undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Details on specific reagents and conditions are scarce, but loreclezole’s synthesis likely involves chlorination, cyclization, and other organic transformations.
Major Products: The major products formed during loreclezole synthesis would include the hydrochloride salt of the compound.
Scientific Research Applications
Chemistry: Loreclezole’s role as a GABA receptor modulator makes it relevant for studies on neurotransmission and ligand-receptor interactions.
Biology: Researchers explore its effects on neuronal excitability and seizure control.
Medicine: Loreclezole’s anticonvulsant properties have implications for epilepsy treatment.
Industry: Limited information exists on industrial applications.
Mechanism of Action
- GABAA Receptor Modulation : Loreclezole positively modulates GABAA receptors, enhancing inhibitory neurotransmission.
- Molecular Targets : It interacts with specific subunits (β2 or β3) of GABAA receptors.
- Pathways : The exact pathways involved remain an area of ongoing research.
Comparison with Similar Compounds
- Uniqueness : Loreclezole’s profile resembles benzodiazepines, but it has distinct features.
- Similar Compounds : Other GABAA receptor modulators include diazepam, lorazepam, and clonazepam.
Properties
IUPAC Name |
1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N3.ClH/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16;/h1-6H;1H/b10-4-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKSVFLKVCVVFQ-MDZFRNKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=CN2C=NC=N2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C(=C/N2C=NC=N2)/Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl4N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045676 | |
Record name | Loreclezole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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